molecular formula C13H20N2O2 B1409484 Tert-butyl 3-allyl-3-cyanopyrrolidine-1-carboxylate CAS No. 1648864-59-8

Tert-butyl 3-allyl-3-cyanopyrrolidine-1-carboxylate

Cat. No.: B1409484
CAS No.: 1648864-59-8
M. Wt: 236.31 g/mol
InChI Key: NCTBMZNEWVJUOP-UHFFFAOYSA-N
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Description

Tert-butyl 3-allyl-3-cyanopyrrolidine-1-carboxylate: is an organic compound with the molecular formula C13H20N2O2 . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features functional groups such as an allyl group, a cyano group, and a tert-butyl ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-allyl-3-cyanopyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with appropriate reagents to introduce the allyl and cyano groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-allyl-3-cyanopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as tert-butyl hydroperoxide or other peroxides.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a suitable catalyst.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-allyl-3-cyanopyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology and Medicine: In biological and medical research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable building block for various applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-allyl-3-cyanopyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the allyl group can undergo electrophilic addition. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate
  • Tert-butyl 3-allyl-4-cyanopyrrolidine-1-carboxylate

Comparison: Tert-butyl 3-allyl-3-cyanopyrrolidine-1-carboxylate is unique due to the presence of both the allyl and cyano groups on the pyrrolidine ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For instance, the allyl group provides additional sites for chemical modification, while the cyano group enhances the compound’s electrophilicity .

Properties

IUPAC Name

tert-butyl 3-cyano-3-prop-2-enylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-5-6-13(9-14)7-8-15(10-13)11(16)17-12(2,3)4/h5H,1,6-8,10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTBMZNEWVJUOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CC=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901132388
Record name 1-Pyrrolidinecarboxylic acid, 3-cyano-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1648864-59-8
Record name 1-Pyrrolidinecarboxylic acid, 3-cyano-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1648864-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-cyano-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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